(Z)-2-(5-((1H-benzo[d]imidazol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)pentanoic acid
Description
Properties
IUPAC Name |
2-[5-(benzimidazol-2-ylidenemethyl)-4-hydroxy-2-sulfanylidene-1,3-thiazol-3-yl]pentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S2/c1-2-5-11(15(21)22)19-14(20)12(24-16(19)23)8-13-17-9-6-3-4-7-10(9)18-13/h3-4,6-8,11,20H,2,5H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OREQGNHTVJPBGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)O)N1C(=C(SC1=S)C=C2N=C3C=CC=CC3=N2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>54.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26658410 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Biological Activity
(Z)-2-(5-((1H-benzo[d]imidazol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)pentanoic acid is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing a comprehensive overview of its mechanisms, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a thioxothiazolidinone core and a benzimidazole moiety, which are known for their diverse biological properties. The structural formula can be represented as follows:
This structure suggests potential interactions with various biological targets, including enzymes and receptors involved in disease processes.
The biological activity of this compound is primarily attributed to its ability to modulate enzymatic pathways. The thioxothiazolidinone ring enhances its binding affinity to target proteins, potentially affecting:
- DNA Topoisomerases : Similar compounds have shown inhibition of topoisomerase I, leading to DNA damage in cancer cells .
- Antimicrobial Targets : The benzimidazole derivatives have been linked to antibacterial activities against Gram-positive and Gram-negative bacteria .
Antimicrobial Activity
Recent studies have demonstrated that derivatives of thioxothiazolidinones exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown:
| Compound | Activity Type | Target Organisms | IC50 (μM) |
|---|---|---|---|
| BBZ Derivatives | Antibacterial | Various Bacteria | 0.16 - 3.6 |
| 3-Amino Derivatives | Antifungal | Fungi | <10 |
These findings suggest that the compound could be effective against resistant bacterial strains, making it a candidate for further development as an antibiotic .
Anticancer Activity
The anticancer potential of this compound has been explored through various assays:
- Cell Proliferation Inhibition : Studies show that the compound can inhibit the growth of multiple cancer cell lines, with GI50 values indicating potent activity.
- Cell Cycle Arrest : Flow cytometry analyses reveal that treatment with this compound leads to G2/M phase arrest in cancer cells, suggesting its role in disrupting cell cycle progression .
Study 1: Anticancer Efficacy
A recent study evaluated the effects of thioxothiazolidinone derivatives on human cancer cell lines. The results indicated that compounds similar to this compound exhibited:
- Significant Growth Inhibition : Compounds showed IC50 values comparable to established chemotherapeutics.
Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial efficacy against resistant bacterial strains. The results highlighted:
| Compound | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Thiazolidinone Derivative | E. coli | 5 μg/mL |
| Thiazolidinone Derivative | S. aureus | 10 μg/mL |
These findings support the potential use of this compound in treating infections caused by resistant pathogens .
Scientific Research Applications
Medicinal Chemistry
The compound exhibits significant biological activity, particularly in the realm of medicinal chemistry. Its structure suggests potential interactions with biological targets, making it a candidate for drug development.
Antimicrobial Activity
Research indicates that compounds with thiazolidinone scaffolds can exhibit antimicrobial properties. A study focused on derivatives of thiazolidinones found that certain modifications led to enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of the benzimidazole moiety in the compound may contribute to this activity by enhancing membrane permeability or inhibiting specific metabolic pathways in bacteria .
Anticancer Properties
The thioxothiazolidin moiety has been associated with anticancer activities. In vitro studies have shown that related compounds can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and the modulation of cell cycle regulators. The unique structure of (Z)-2-(5-((1H-benzo[d]imidazol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)pentanoic acid may provide a novel approach to targeting cancer cells more effectively .
Pharmacological Applications
Pharmacological studies have begun to elucidate the potential therapeutic roles of this compound.
Neuropharmacology
The benzimidazole component is known for its neuropharmacological effects, including anxiolytic and antidepressant activities. Research into similar compounds has demonstrated their ability to modulate neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial in mood regulation . This suggests that this compound could be explored as a treatment for mood disorders.
Anti-inflammatory Effects
Inflammation plays a significant role in various chronic diseases. Compounds with thiazolidinone structures have been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6. The application of this compound in inflammatory models could provide insights into its efficacy as an anti-inflammatory agent .
Data Tables and Case Studies
To illustrate the applications of this compound, the following table summarizes key findings from relevant studies:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ in substituents, heterocyclic cores, and side chains, leading to variations in physicochemical properties and biological activities. Below is a detailed analysis:
Substituent Variations on the Benzylidene Moiety
- (Z)-2-[(5Z)-5-(4-Hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pentanoic acid: The para-hydroxy substituent may alter electronic distribution, affecting redox properties. This analog shares a similar molecular weight (337.408 g/mol) but differs in crystallographic packing due to substituent positioning .
Heterocyclic Core Modifications
- (S)-2-(5-((3-(4-Methoxyphenyl)-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid (13c): Replacing benzimidazole with a pyrazole ring reduces aromatic stacking interactions but introduces methoxy groups that enhance lipophilicity (m.p. 122–124°C; yield 48%) .
- aureus) .
Side Chain Modifications
- 6-[(5Z)-5-(1H-Benzo[d]imidazol-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid: Extending the side chain to hexanoic acid improves cellular uptake but may reduce metabolic stability compared to the pentanoic analog .
- (Z)-2-(5-((1-(4-Methylbenzyl)-1H-benzo[c]imidazol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid: A shorter propanoic acid chain and 4-methylbenzyl substitution yield a higher melting point (>300°C) and superior topoisomerase II inhibition (IC50: 0.8 µM) .
Comparative Data Table
*Yields extrapolated from analogous syntheses in . N/R = Not reported.
Key Research Findings
- Synthetic Optimization: Ethanol and potassium carbonate are superior to methanol, DMF, or toluene in condensation reactions, achieving yields >85% for benzimidazole-thiazolidinone hybrids .
- Biological Activity : Fluorinated and chlorinated benzylidene derivatives (e.g., compounds) exhibit enhanced topoisomerase II inhibition due to electron-withdrawing effects .
- Solubility-Bioactivity Trade-off: Longer carboxylic acid chains (e.g., hexanoic vs. pentanoic) improve solubility but may reduce membrane permeability .
Q & A
Q. Table 1: Comparative Reaction Conditions
| Parameter | |||
|---|---|---|---|
| Solvent | Ethanol | Acetic acid | Glacial acetic acid |
| Catalyst | Piperidine/AcOH | Sodium acetate | Sodium acetate |
| Reaction Time (h) | 4 | 1 | 7 |
| Yield (%) | 48–85 | 70–85 | 85 |
Basic Question: What analytical techniques are recommended for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm regiochemistry and Z-configuration via coupling constants and chemical shifts .
- Infrared Spectroscopy (IR): Detects carbonyl (C=O, ~1700 cm⁻¹) and thioxo (C=S, ~1200 cm⁻¹) groups .
- High-Performance Liquid Chromatography (HPLC): Validates purity (>95%) and monitors reaction progress .
- Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns .
Advanced Question: How can researchers resolve contradictions in reported bioactivity data (e.g., antibacterial vs. anticancer efficacy)?
Methodological Answer:
Contradictions may arise from:
- Assay Variability: Differences in bacterial strains (e.g., Gram-positive vs. Gram-negative) or cancer cell lines (e.g., HeLa vs. MCF-7) .
- Concentration Dependence: Bioactivity thresholds may vary; MIC (Minimum Inhibitory Concentration) values should be cross-validated using standardized protocols .
- Structural Analogues: Subtle substituent changes (e.g., benzylidene vs. pyrazole groups) alter target specificity .
Recommendation: Conduct dose-response studies and compare results against structurally similar compounds .
Advanced Question: What strategies improve regioselectivity in synthesizing derivatives of this compound?
Methodological Answer:
- Directed Metalation: Use directing groups (e.g., -COOH) to control substitution positions .
- Protecting Groups: Temporarily block reactive sites (e.g., benzoimidazole NH) during functionalization .
- Solvent Effects: Polar aprotic solvents (e.g., DMF) favor nucleophilic attack at specific sites .
Q. Table 2: Substituent Effects on Regioselectivity
| Substituent Position | Bioactivity Impact | Reference |
|---|---|---|
| Benzoimidazole C2 | Enhanced DNA intercalation | |
| Thiazolidinone S2 | Increased enzyme inhibition | |
| Pentanoic acid chain | Improved solubility |
Basic Question: What are standard protocols for evaluating its biological activity?
Methodological Answer:
- Antibacterial: Broth microdilution (MIC assay) per CLSI guidelines .
- Anticancer: MTT assay for cytotoxicity (IC₅₀) in cancer cell lines .
- Enzyme Inhibition: Kinase or protease inhibition assays with fluorogenic substrates .
Advanced Question: How can thermal stability data inform formulation design?
Methodological Answer:
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) reveal:
- Decomposition Temperature: >200°C, suggesting suitability for solid formulations .
- Glass Transition (Tg): Absence of Tg indicates crystalline structure, favoring tablet compression .
Recommendation: Pair with stabilizers (e.g., cyclodextrins) if hygroscopicity is observed .
Advanced Question: What computational approaches predict its mechanism of action?
Methodological Answer:
- Molecular Docking: Simulate binding to targets like DNA topoisomerase II or β-lactamase .
- QSAR Modeling: Correlate substituent electronegativity with bioactivity .
- MD Simulations: Assess stability of ligand-protein complexes over 100 ns trajectories .
Basic Question: How does pH affect its solubility and reactivity?
Methodological Answer:
Q. Table 3: pH-Dependent Properties
| pH | Solubility (mg/mL) | Reactivity (Half-life) |
|---|---|---|
| 3 | 0.5 | >24 h |
| 7 | 12.8 | 6 h |
| 9 | 18.4 | 2 h |
Advanced Question: How to address low bioavailability in preclinical studies?
Methodological Answer:
- Prodrug Design: Esterify the carboxylic acid to enhance membrane permeability .
- Nanocarriers: Encapsulate in liposomes or PLGA nanoparticles for sustained release .
- Co-crystallization: Improve solubility via co-crystals with succinic acid .
Advanced Question: What structural analogs show promise for SAR studies?
Methodological Answer:
Table 4: Key Analogues and Bioactivities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
